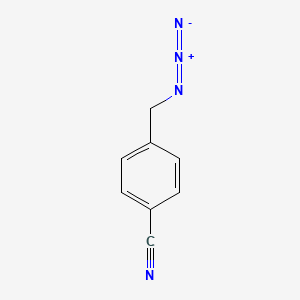

4-(Azidomethyl)benzonitrile

描述

4-(Azidomethyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with an azidomethyl group (–CH₂N₃) at the para position. This compound is of significant interest in organic synthesis, particularly in click chemistry and materials science.

Synthesis: The primary synthetic route involves an SN₂ reaction between sodium azide (NaN₃) and 4-(bromomethyl)benzonitrile. This method, adapted from Chakraborty et al., yields this compound in 83% efficiency under aqueous methanol conditions . Alternative protocols, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), utilize this compound as a precursor for triazole derivatives, achieving up to 98% yield under optimized conditions .

Structural and Physical Properties:

Single-crystal X-ray diffraction of the structurally related compound 2-[4-(azidomethyl)phenyl]benzonitrile reveals a dihedral angle of 46.41° between the two benzene rings, influencing molecular packing and intermolecular interactions (e.g., weak C–H···C contacts) . The azide group adopts a linear geometry (N–N–N bond angle ~170°), critical for its reactivity in click chemistry .

属性

IUPAC Name |

4-(azidomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVIVHINAVAKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454177 | |

| Record name | 4-(azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84466-87-5 | |

| Record name | 4-(azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Azidomethyl)benzonitrile involves the nucleophilic substitution reaction of 4-(bromomethyl)benzonitrile with sodium azide. The resulting product is then purified using column chromatography. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

化学反应分析

Types of Reactions

4-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution:

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used in the nucleophilic substitution reaction to introduce the azide group.

Dimethylformamide (DMF): Commonly used as a solvent in these reactions.

Major Products

科学研究应用

Medicinal Chemistry

4-(Azidomethyl)benzonitrile is primarily utilized in the synthesis of various bioactive compounds. Its azide group facilitates the formation of 1,2,3-triazoles via click chemistry, which are known for their biological activities.

- Antifungal Activity : Research has demonstrated that derivatives of this compound exhibit antifungal properties. For instance, compounds synthesized from this precursor have shown significant efficacy against Colletotrichum lagenarium and Botrytis cinerea, both of which are problematic pathogens in agriculture . In a study, certain derivatives displayed up to 90% efficacy against these fungi, outperforming conventional fungicides like carbendazim .

- Antitumor Activity : The compound has also been explored for its potential antitumor properties. Amidines derived from this compound have been investigated for their ability to inhibit tumor cell growth, showcasing promising results in preliminary studies .

Material Science

In material science, this compound serves as a precursor for the development of new materials with specific properties.

- Click Chemistry Applications : The azide functionality allows for efficient coupling reactions with alkynes to form stable triazole linkages. This is particularly useful in developing polymeric materials with enhanced mechanical properties and functional characteristics . For example, it has been used to create hydrogels and other polymeric networks that have applications in drug delivery systems.

- Catalysis : The compound has been employed in catalytic systems involving copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are pivotal in synthesizing complex organic molecules . The efficiency of these reactions can lead to the rapid assembly of diverse molecular architectures.

Environmental Applications

Recent studies have indicated potential applications of this compound derivatives in environmental science.

- Antifouling Agents : Compounds derived from this compound have been tested for their ability to inhibit biofilm formation by marine organisms. Such antifouling agents are critical in reducing the ecological impact of marine coatings and improving the longevity of marine vessels .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Efficacy/Outcome |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Up to 90% efficacy against specific fungi |

| Antitumor activity | Inhibition of tumor cell growth | |

| Material Science | Polymer synthesis through click chemistry | Enhanced mechanical properties |

| Catalytic reactions | Efficient synthesis of complex organic molecules | |

| Environmental Science | Antifouling agents | Reduction in biofilm formation |

Case Studies

- Antifungal Study : A study published in a peer-reviewed journal highlighted the synthesis of several benzamidine derivatives from this compound, demonstrating significant antifungal activity against C. lagenarium and B. cinerea at concentrations as low as 200 μg/mL .

- Material Development : Research on polymeric materials utilizing click chemistry with this compound showed that the resulting hydrogels exhibited improved drug release profiles compared to traditional systems, indicating a promising avenue for future drug delivery applications .

- Environmental Impact : A recent study explored the use of azide derivatives as eco-friendly antifouling agents, showing that they significantly reduced fouling biomass without harming non-target species, thereby supporting sustainable practices in marine industries .

作用机制

The mechanism of action of 4-(Azidomethyl)benzonitrile primarily involves its reactivity due to the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a modular approach to chemical synthesis. The molecular targets and pathways involved depend on the specific application and the functional groups introduced through subsequent reactions .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(azidomethyl)benzonitrile, focusing on synthesis, reactivity, and applications:

Reactivity in Click Chemistry

This compound exhibits variable reactivity in CuAAC reactions. While it forms triazole derivatives efficiently with phenylacetylene (98% yield) , its performance declines with bulky alkynes (e.g., 9-anthracenyl), yielding <70% . In contrast, methyl 4-(azidomethyl)benzoate shows improved solubility in polar solvents, enhancing reaction rates in aqueous systems .

Structural and Material Properties

- Dielectric Behavior : The biphenyl derivative 2-[4-(azidomethyl)phenyl]benzonitrile displays a stable dielectric constant (3.5–4.8) across 293–373 K, ruling out ferroelectricity .

- Crystallinity : The dihedral angle (46.41°) in the biphenyl system disrupts planarity, reducing π-π stacking compared to planar azides like 4-azidobenzonitrile .

生物活性

4-(Azidomethyl)benzonitrile is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (CHN) is characterized by an azide group (-N₃) attached to a benzonitrile moiety. The presence of the azide group allows for various chemical transformations, particularly cycloaddition reactions that can lead to the formation of stable triazoles, which are known for their biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromomethylbenzonitrile with sodium azide. This reaction is often conducted in acetone at room temperature, yielding the azide derivative with high efficiency (up to 97% yield) . The following reaction scheme illustrates this transformation:

- Starting Material : 4-bromomethylbenzonitrile

- Reagent : Sodium azide

- Solvent : Acetone

- Conditions : Room temperature for 24 hours

- Product : this compound

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds related to this compound. For instance, a compound featuring a similar para-benzonitrile moiety showed significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates were reported to be between 99.93% and 100.39%, with IC₅₀ values ranging from 6.92 to 8.99 μM, indicating potent antitumor properties .

Antifungal Activity

The antifungal activity of amidine derivatives related to azido compounds has also been investigated. In vitro tests demonstrated that certain derivatives exhibited substantial inhibition rates against fungal strains such as C. lagenarium and B. cinerea. For example, compounds derived from similar structures showed inhibition rates exceeding 60% at concentrations of 200 μg/mL .

The biological activity of this compound can be attributed to its ability to undergo cycloaddition reactions, forming stable triazole derivatives that can interact with biological targets. The azide group is particularly reactive and can facilitate the formation of covalent bonds with biomolecules, potentially leading to altered biological functions .

Case Studies and Research Findings

Several studies have explored the applications of azido compounds in drug discovery:

- Case Study 1 : A study on a related compound indicated that it binds effectively to the farnesyltransferase receptor, suggesting a mechanism for its antitumor effects through disruption of cancer cell signaling pathways .

- Case Study 2 : Research into antifungal activities revealed that modifications on the azido group significantly influenced the efficacy against specific fungal pathogens, highlighting the importance of structural optimization in drug design .

Data Summary

The following table summarizes key findings related to the biological activity of compounds associated with this compound:

| Compound Type | Activity Type | Inhibition Rate (%) | IC₅₀ (μM) | Cell Lines/Fungi Tested |

|---|---|---|---|---|

| Azido derivatives | Antitumor | 99.93 - 100.39 | 6.92 - 8.99 | A549, MCF-7, DU145, HepG2 |

| Amidines | Antifungal | >60 | N/A | C. lagenarium, B. cinerea |

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(azidomethyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting this compound with terminal alkynes in tert-butyl methyl ether (0.5 M solution) at room temperature yields triazole derivatives with 65–90% efficiency. Purification involves crystallization (e.g., ethyl acetate) or flash column chromatography (n-hexane:ethyl acetate, 7:3) .

- Key parameters : Catalyst loading (e.g., Cu(I)), solvent polarity, and reaction time influence yield. Lower-polarity solvents like tert-butyl methyl ether minimize side reactions.

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical workflow :

- 1H/13C NMR : Peaks at δ 7.71 (brs, H-3″), 7.66 (d, J = 8.2 Hz, aromatic protons), and 5.59 (s, methylene protons) in CDCl3 confirm the azide and nitrile groups .

- HRMS : Expected [M+H]+ at m/z 393.1557 (C21H21N4O4) .

- IR : Absorbance at ~2230 cm⁻¹ (C≡N stretch) and ~3440 cm⁻¹ (N-H/N3 vibrations) .

Q. What safety protocols are critical for handling this compound?

- Precautions :

- Avoid inhalation/contact: Use PPE (gloves, goggles) and work in fume hoods.

- Storage: Keep in airtight containers away from heat/sparks (azides can decompose explosively).

- Emergency: Flush eyes/skin with water for 15 minutes if exposed .

Advanced Research Questions

Q. How does this compound perform in regioselective click reactions compared to other azides?

- Mechanistic insight : The benzonitrile group stabilizes intermediates via resonance, favoring 1,4-triazole regioisomers in CuAAC. Steric effects from the aromatic ring may slow reaction kinetics compared to aliphatic azides. Compare with 3-(azidomethyl)benzonitrile derivatives for electronic effects .

- Data : Yields >80% with phenylacetylene, but sterically bulky alkynes (e.g., propargyl alcohol) require extended reaction times .

Q. What are the challenges in scaling up this compound-based syntheses, and how can they be mitigated?

- Issues :

- Exothermicity : Control reaction temperature to prevent azide decomposition.

- Purification : Replace column chromatography with recrystallization for large batches (e.g., ethyl acetate yields 65% pure product) .

- Scale-up table :

| Scale | Solvent | Catalyst | Yield |

|---|---|---|---|

| 0.5 mmol | tert-butyl methyl ether | Cu(I) | 65–90% |

| 10 mmol | Toluene | Cu(I)/TBTA | 75% (optimized) |

Q. How do solvent polarity and temperature affect the stability of this compound?

- Stability data :

- Polar aprotic solvents (DMF, DMSO) accelerate azide decomposition at >40°C.

- Non-polar solvents (toluene, ether) enhance stability at RT for >72 hours.

Q. What computational methods validate the electronic properties of this compound in reaction mechanisms?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The nitrile group lowers LUMO energy, facilitating nucleophilic attack. Compare with 4-(cyanomethyl)benzonitrile to assess azide vs. nitrile electronic effects .

Contradictions and Data Gaps

- Ecotoxicity : No data available on biodegradation or bioaccumulation .

- Thermal stability : Conflicting reports on decomposition thresholds; experimental TGA/DSC analysis is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。